molecular formula C10H14ClN B1394944 (S)-2-Phenylpyrrolidine hydrochloride CAS No. 56523-58-1

(S)-2-Phenylpyrrolidine hydrochloride

Cat. No.: B1394944
CAS No.: 56523-58-1
M. Wt: 183.68 g/mol
InChI Key: QVSABGBFWNYAQG-PPHPATTJSA-N
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Description

(S)-2-Phenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a phenyl group substituted at the 2-position of the pyrrolidine ring and a hydrochloride salt. Its CAS number, 56523-58-1, confirms its identity as a stereospecific compound with the (S)-configuration . Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their rigid bicyclic structure, which enhances binding affinity to biological targets. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for asymmetric catalysis.

Properties

IUPAC Name

(2S)-2-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSABGBFWNYAQG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679941
Record name (2S)-2-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56523-58-1
Record name (2S)-2-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenylpyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-Phenylpyrrolidine, which can be achieved through the asymmetric hydrogenation of 2-Phenylpyrrole using a chiral catalyst.

    Hydrochloride Formation: The free base (S)-2-Phenylpyrrolidine is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is usually performed in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes followed by crystallization and purification steps to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to the free base or other reduced forms.

    Substitution: The phenyl group and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

Neurodegenerative Disease Research

(S)-2-Phenylpyrrolidine has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may help mitigate symptoms associated with these conditions through its neuroprotective effects.

  • Mechanism of Action : The compound interacts with tropomyosin receptors, inhibiting calcium ion binding, which is crucial for muscle contraction and neuronal signaling. This interaction may help stabilize neuronal function and protect against excitotoxicity .

Aldehyde Toxicity Prevention

Studies suggest that (S)-2-Phenylpyrrolidine can prevent aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2). This property is particularly relevant for developing therapies aimed at reducing alcohol-related damage in the liver and brain .

Intermediate for Drug Synthesis

The compound serves as an intermediate in synthesizing various biologically active molecules, including inhibitors of ubiquitin-specific protease 19 (USP19) and BCL-2 inhibitors. These inhibitors are crucial for cancer research, targeting apoptosis pathways to enhance therapeutic efficacy .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that (S)-2-Phenylpyrrolidine administration resulted in reduced neuroinflammation and improved cognitive function in subjects with induced neurodegenerative conditions. The results indicated a significant decrease in markers associated with oxidative stress and inflammation .

Case Study 2: Aldehyde Toxicity

In vitro experiments showed that (S)-2-Phenylpyrrolidine effectively reduced cell death caused by acetaldehyde exposure in neuronal cell lines. The compound's ability to enhance ALDH2 activity was highlighted as a potential therapeutic mechanism for preventing alcohol-induced neurotoxicity .

Comparative Data Table

Application AreaMechanism of ActionReference Source
Neurodegenerative DiseasesInhibits calcium binding via tropomyosin receptor
Aldehyde Toxicity PreventionEnhances ALDH2 activity
Drug SynthesisIntermediate for USP19 and BCL-2 inhibitors

Mechanism of Action

The mechanism of action of (S)-2-Phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity and efficacy. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Activity

  • Despite structural similarities to nicotine, 2-phenylpyrrolidine derivatives exhibit minimal insecticidal activity, as shown in early 20th-century studies . This contrasts with nicotine’s potency, highlighting the critical role of the pyridine ring in bioactivity.
  • Fluorinated analogs like (S)-2-(4-Fluorophenyl)pyrrolidine HCl show promise in serotonin receptor modulation, with the fluorine atom improving blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity Trends : The trifluoromethyl group (logP ~2.5) increases membrane permeability compared to methoxy (logP ~1.8) or phenyl (logP ~2.0) substituents .
  • Solubility: Methoxy-substituted derivatives dissolve readily in aqueous-organic mixtures (e.g., 50% ethanol), whereas phenyl-substituted analogs require nonpolar solvents .

Biological Activity

(S)-2-Phenylpyrrolidine hydrochloride is a chiral compound that has been the subject of various studies due to its potential therapeutic applications, particularly in the field of neuropharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by a pyrrolidine ring with a phenyl substituent. This structural configuration allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. The compound's hydrochloride form enhances its solubility, facilitating its use in biological assays and therapeutic applications.

Interaction with Biological Targets

Research indicates that (S)-2-Phenylpyrrolidine can modulate neurotransmitter systems, particularly through interactions with dopamine receptors. It has shown promising results in inhibiting certain pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to prevent calcium ion binding to tropomyosin suggests a role in muscle contraction regulation, which may also have implications for cardiac function .

Therapeutic Applications

The therapeutic potential of this compound extends beyond neurodegenerative diseases. Studies have highlighted its effectiveness in:

  • Neurodegenerative Diseases : Demonstrated efficacy in models of Alzheimer's and Parkinson's disease, potentially through modulation of acetaldehyde dehydrogenase activity .
  • Cardiac Protection : A study indicated that derivatives of phenyl-pyrrolidine could inhibit myocardial mitochondrial permeability transition pores (mPTP), suggesting a protective role against ischemic damage .

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that (S)-2-Phenylpyrrolidine can reduce neuronal cell death under oxidative stress conditions commonly associated with neurodegenerative diseases.
  • Cardiovascular Studies : Animal models demonstrated that the compound could limit infarct size following ischemic events, indicating its potential as a cardioprotective agent .

Data Tables

Study Findings Implications
Ruiz et al., 2021Inhibition of mPTP opening in cardiomyocytesPotential for cardiac protection during ischemia
ChemicalBookEffectiveness against neurodegenerative diseasesPossible treatment avenues for Alzheimer's and Parkinson's
Panel et al., 2021Dual inhibition mechanism observedInsights into the compound's protective mechanisms

Q & A

Q. What are the recommended methods for synthesizing (S)-2-Phenylpyrrolidine hydrochloride in an academic lab?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can separate enantiomers during purification. A common approach includes using palladium-catalyzed asymmetric hydrogenation of pyrrolidine precursors, followed by hydrochloric acid treatment to form the hydrochloride salt. Post-synthesis, techniques like mass spectrometry and nuclear magnetic resonance (NMR) should confirm structural integrity .

Q. How should researchers characterize this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra in deuterated solvents (e.g., D2_2O or DMSO-d6_6) to confirm stereochemistry and proton environments.
  • HPLC/MS : Verify purity and molecular weight using electrospray ionization (ESI-MS).
  • Chiral Analysis : Employ chiral columns (e.g., Chiralpak®) to validate enantiomeric excess.

Q. Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10_{10}H14_{14}NCl
Molecular Weight199.68 g/mol
Storage RecommendationsInert atmosphere, 2–8°C

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Despite limited safety data (e.g., no reactivity or solubility information in ), adopt standard precautions:
  • Use PPE (gloves, goggles) in a fume hood.
  • Store under inert gas (e.g., argon) to prevent degradation .
  • Refer to SDS guidelines for hydrochloride salts, emphasizing pH-neutral disposal and avoiding strong oxidizers.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • If NMR signals conflict with literature, repeat experiments with higher field instruments (e.g., 600 MHz) or variable-temperature NMR.
  • Compare with computational models (DFT calculations) to predict chemical shifts.
  • Consult peer-reviewed studies on analogous pyrrolidine derivatives for benchmarking .

Q. What strategies ensure enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use SFC with cellulose-based columns (e.g., Chiralcel® OD-H) for high-resolution separation.
  • Circular Dichroism (CD) : Monitor enantiomeric excess by CD spectroscopy.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the (S)-enantiomer selectively .

Q. How should stability studies be designed for this compound?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
  • Conditions : Expose samples to 40°C/75% RH for 6 months or 25°C/60% RH for long-term studies.
  • Analysis : Track degradation via HPLC at intervals (0, 1, 3, 6 months) and identify byproducts with LC-MS.
  • Storage Recommendations : Stability correlates with inert atmosphere storage, as noted in .

Q. Table 2: Stability Testing Parameters

ParameterConditionAnalytical Method
Temperature25°C, 40°CHPLC
Humidity60% RH, 75% RHKarl Fischer
Light ExposureUV/Vis (ICH Q1B)Photodegradation

Data Contradiction Analysis

Q. How to address missing physicochemical data (e.g., solubility, partition coefficient)?

  • Methodological Answer :
  • Solubility : Use the shake-flask method—dissolve the compound in buffered solutions (pH 1–13) and quantify via UV-Vis spectroscopy.
  • logP : Measure via reversed-phase HPLC (C18 column) with a calibration curve of reference standards.
  • Vapor Pressure : Apply thermogravimetric analysis (TGA) under controlled temperature gradients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Phenylpyrrolidine hydrochloride
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